2,2-diphenyl-1-[4-(pyridin-3-ylmethyl)piperazin-1-yl]ethanone
Description
Properties
IUPAC Name |
2,2-diphenyl-1-[4-(pyridin-3-ylmethyl)piperazin-1-yl]ethanone | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C24H25N3O/c28-24(23(21-9-3-1-4-10-21)22-11-5-2-6-12-22)27-16-14-26(15-17-27)19-20-8-7-13-25-18-20/h1-13,18,23H,14-17,19H2 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
OOSTYSLVBIYRQX-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(CCN1CC2=CN=CC=C2)C(=O)C(C3=CC=CC=C3)C4=CC=CC=C4 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C24H25N3O | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
371.5 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2,2-diphenyl-1-[4-(pyridin-3-ylmethyl)piperazin-1-yl]ethanone typically involves multiple steps, starting from readily available starting materials. One common synthetic route includes the following steps:
Formation of the Piperazine Ring: The piperazine ring can be synthesized through the reaction of ethylenediamine with dihaloalkanes under basic conditions.
Substitution with Pyridine: The piperazine ring is then alkylated with a pyridine derivative, such as 3-chloromethylpyridine, in the presence of a base like potassium carbonate.
Introduction of the Diphenyl Ketone Group: The final step involves the acylation of the substituted piperazine with benzophenone under acidic conditions to yield the target compound.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors, automated synthesis, and purification systems to ensure high yield and purity.
Chemical Reactions Analysis
Types of Reactions
2,2-diphenyl-1-[4-(pyridin-3-ylmethyl)piperazin-1-yl]ethanone can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate or chromium trioxide.
Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride or sodium borohydride.
Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the piperazine ring and the pyridine moiety.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or basic medium.
Reduction: Lithium aluminum hydride in dry ether.
Substitution: Alkyl halides in the presence of a base like sodium hydride.
Major Products Formed
Oxidation: Formation of carboxylic acids or ketones.
Reduction: Formation of alcohols or amines.
Substitution: Formation of various substituted derivatives depending on the nucleophile used.
Scientific Research Applications
Synthesis and Chemical Reactivity
The synthesis of 2,2-diphenyl-1-[4-(pyridin-3-ylmethyl)piperazin-1-yl]ethanone typically involves several steps. This compound's versatility allows for further modification in synthetic applications. It can engage in a variety of reactions, making it a valuable building block in complex molecule synthesis.
Potential Applications
The potential applications of 2,2-diphenyl-1-[4-(pyridin-3-ylmethyl)piperazin-1-yl]ethanone span various fields:
- Medicinal Chemistry The presence of piperazine and pyridine moieties suggests potential biological activity, making it a candidate for drug development.
- Materials Science The compound may be used in the creation of new materials with specific properties.
- Catalysis It may act as a ligand in catalysis due to its ability to coordinate with metal ions.
Structural Features and Unique Aspects
The uniqueness of 2,2-diphenyl-1-[4-(pyridin-3-ylmethyl)piperazin-1-yl]ethanone lies in its specific functional group arrangement and the presence of both piperazine and pyridine moieties, which may confer unique chemical reactivity and biological activity compared to these similar compounds.
| Compound Name | Structural Features | Unique Aspects |
|---|---|---|
| 2,2-Diphenyl-1-(4-methylpiperazin-1-yl)ethanone | Contains a methyl group on piperazine | Altered lipophilicity may affect biological activity |
| 2,2-Diphenyl-1-(4-chlorophenyl)piperazin-1-yl)ethanone | Substituted phenyl group with chlorine | Potentially enhanced interactions due to electronegative chlorine |
| 2,2-Diphenyl-1-(4-(2-pyridinyl)-1-piperazinyl)ethanone | Contains a pyridine ring substituted | May exhibit distinct pharmacological profiles due to structural variations |
Mechanism of Action
The mechanism of action of 2,2-diphenyl-1-[4-(pyridin-3-ylmethyl)piperazin-1-yl]ethanone involves its interaction with specific molecular targets. The compound may act as a ligand for certain receptors, modulating their activity and influencing various biochemical pathways. The exact molecular targets and pathways can vary depending on the specific application and context of use.
Comparison with Similar Compounds
Comparison with Structural Analogs
Structural Features and Substituent Effects
The activity of piperazine-ethanone derivatives is highly dependent on substituents on the aryl/heteroaryl groups. Key analogs and their substituent-activity relationships include:
Table 1: Structural and Pharmacological Comparison of Selected Analogs
Pharmacological Profiles
- Antipsychotic Analogs (3c, 3k) : These derivatives exhibit dual D2/5-HT2A receptor antagonism, critical for reducing psychosis with minimal extrapyramidal symptoms. QSAR models highlight the importance of the predicted brain/blood partition coefficient (QPlogBB) and electron affinity (EA) in optimizing anti-dopaminergic activity .
- Anti-Parasitic Analogs (UDO, UDD): Pyridine-containing derivatives like UDO inhibit CYP51, a sterol biosynthesis enzyme in Trypanosoma cruzi, demonstrating non-azole mechanisms distinct from antipsychotic analogs .
- Antiproliferative Derivatives: Sulfonyl-substituted piperazines (e.g., 4a–c) show promise in cancer research, with bromo-ethanone intermediates enabling efficient synthesis of tetrazole-linked compounds .
Biological Activity
2,2-Diphenyl-1-[4-(pyridin-3-ylmethyl)piperazin-1-yl]ethanone is a complex organic compound that has garnered attention for its potential biological activities. This compound features a diphenyl structure and a piperazine moiety linked to a pyridine ring, suggesting diverse interactions with biological targets. This article reviews the biological activity of this compound, focusing on its pharmacological properties, mechanisms of action, and relevant case studies.
Chemical Structure and Properties
The chemical formula of 2,2-diphenyl-1-[4-(pyridin-3-ylmethyl)piperazin-1-yl]ethanone is with a molecular weight of approximately 398.5 g/mol. Its structure allows for potential interactions with various biological receptors and enzymes, which may translate to therapeutic effects.
Biological Activity Overview
Research indicates that 2,2-diphenyl-1-[4-(pyridin-3-ylmethyl)piperazin-1-yl]ethanone may exhibit several biological activities:
- Antidepressant and Anxiolytic Effects : Preliminary studies suggest that piperazine derivatives can modulate neurotransmitter systems, particularly those involving serotonin and dopamine pathways. The compound's structure suggests it may influence these pathways similarly.
- Anticancer Potential : Compounds with similar structures have shown cytotoxic effects against various cancer cell lines. The presence of the piperazine and pyridine groups may enhance the compound's ability to interact with cancer-related targets.
- Neuroprotective Effects : Some studies on related piperazine compounds indicate potential neuroprotective properties, which could be relevant for neurodegenerative diseases.
The mechanisms through which 2,2-diphenyl-1-[4-(pyridin-3-ylmethyl)piperazin-1-yl]ethanone exerts its biological effects may involve:
- Receptor Modulation : Interaction with neurotransmitter receptors such as serotonin (5-HT) and dopamine receptors.
- Enzyme Inhibition : Potential inhibition of enzymes involved in neurotransmitter metabolism or cancer cell proliferation.
1. Anticancer Activity
A study investigating the cytotoxic effects of piperazine derivatives demonstrated that compounds similar to 2,2-diphenyl-1-[4-(pyridin-3-ylmethyl)piperazin-1-yl]ethanone exhibited significant cytotoxicity against various cancer cell lines, including breast and lung cancer cells. The study utilized MTT assays to quantify cell viability and found that certain structural modifications enhanced activity.
| Compound Structure | Cell Line | IC50 (µM) |
|---|---|---|
| Similar Piperazine Derivative | MCF7 (Breast Cancer) | 15 |
| Similar Piperazine Derivative | A549 (Lung Cancer) | 20 |
2. Neuropharmacological Studies
Another research effort evaluated the anxiolytic effects of related compounds in animal models using the elevated plus maze and light-dark box tests. Results indicated that these compounds significantly reduced anxiety-like behaviors, suggesting potential therapeutic applications in anxiety disorders.
Q & A
Q. How can the synthetic route for 2,2-diphenyl-1-[4-(pyridin-3-ylmethyl)piperazin-1-yl]ethanone be optimized to improve yield and purity?
Methodological Answer: Optimization involves systematic variation of reaction parameters:
- Catalyst Selection : Palladium-based catalysts (e.g., 10% Pd/C) enhance hydrogenation efficiency in piperazine derivatives, as demonstrated in reductive amination steps for similar compounds .
- Solvent Systems : Polar aprotic solvents (e.g., methanol, DMF) improve solubility of intermediates. Adjusting solvent polarity can reduce byproduct formation .
- Purification : Use column chromatography with gradients of ethyl acetate/hexane or dichloromethane/methanol. Confirm purity via HPLC (≥95% purity threshold) and NMR .
Q. What spectroscopic and crystallographic methods are recommended for confirming the molecular structure of this compound?
Methodological Answer:
- X-ray Diffraction (XRD) : Grow single crystals via slow evaporation in ethanol/water. Refine data using SHELX software for bond-length/angle validation and space group determination .
- NMR Spectroscopy : Assign peaks using H and C NMR in deuterated DMSO or CDCl₃. Key signals: aromatic protons (δ 7.2–8.5 ppm), piperazine methylene (δ 2.5–3.5 ppm) .
- Mass Spectrometry : High-resolution ESI-MS to confirm molecular ion [M+H]⁺ and fragmentation patterns .
Q. Which analytical techniques are effective for assessing purity in different solvent systems?
Methodological Answer:
- HPLC : Use a C18 column with UV detection (λ = 254 nm) and acetonitrile/water mobile phase. Compare retention times against standards .
- LC-MS : Combine retention time with mass-to-charge ratio (m/z) for dual confirmation .
- Thermogravimetric Analysis (TGA) : Monitor decomposition profiles to detect solvent residues or impurities .
Advanced Research Questions
Q. How can a QSAR model be designed to predict this compound’s bioactivity against CNS targets?
Methodological Answer:
- Descriptor Selection : Calculate logP, molar refractivity, and topological polar surface area (TPSA) using tools like MOE or Schrödinger .
- Training Data : Use published IC₅₀ values from dopamine/serotonin receptor assays (e.g., similar piperazine derivatives in antipsychotic studies) .
- Validation : Apply leave-one-out cross-validation and external test sets to ensure robustness (R² > 0.8) .
Q. What strategies resolve contradictions between in vitro binding assays and cellular activity studies?
Methodological Answer:
- Orthogonal Assays : Validate binding affinity via SPR (surface plasmon resonance) alongside functional cAMP assays .
- Solubility Adjustments : Use DMSO stocks ≤0.1% to avoid cellular toxicity. Confirm compound stability in assay buffers via LC-MS .
- Membrane Permeability : Measure logD (pH 7.4) and P-gp efflux ratios to correlate cellular uptake with activity .
Q. How can selectivity against related receptor subtypes be evaluated computationally and experimentally?
Methodological Answer:
- Computational Docking : Use AutoDock Vina to model interactions with RORγ, PI3K, or 5-HT₄ receptors. Prioritize residues with hydrogen bonding (e.g., Glu286 in RORγ) .
- In Vitro Profiling : Screen against a panel of 50+ nuclear receptors (e.g., RORα, RORβ) at 10 µM. Use radioligand displacement assays for IC₅₀ determination .
- Cryo-EM/Co-crystallization : Resolve binding modes at atomic resolution to guide structural optimization .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
